REACTION_CXSMILES
|
[CH2:1]([S:3]([C:6]1[CH:14]=[C:13]2[C:9]([C:10]([CH3:19])([CH3:18])[CH2:11][N:12]2C(=O)C)=[CH:8][CH:7]=1)(=[O:5])=[O:4])[CH3:2].Cl>CO>[CH2:1]([S:3]([C:6]1[CH:14]=[C:13]2[C:9]([C:10]([CH3:18])([CH3:19])[CH2:11][NH:12]2)=[CH:8][CH:7]=1)(=[O:4])=[O:5])[CH3:2]
|
Name
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1-(6-Ethanesulfonyl-3,3-dimethyl-2,3-dihydro-indol-1-yl)-ethanone
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Quantity
|
130 mg
|
Type
|
reactant
|
Smiles
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C(C)S(=O)(=O)C1=CC=C2C(CN(C2=C1)C(C)=O)(C)C
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Name
|
|
Quantity
|
7 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
920 μL
|
Type
|
reactant
|
Smiles
|
Cl
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Control Type
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UNSPECIFIED
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Setpoint
|
90 °C
|
Type
|
CUSTOM
|
Details
|
The solution was stirred at 90° C. for 1.5 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
solvent was removed in vacuo
|
Type
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CUSTOM
|
Details
|
The residue was quenched with saturated aqueous NaHCO3
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Type
|
EXTRACTION
|
Details
|
the product extracted with EtOAc
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Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic phase was dried (MgSO4)
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Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
1.5 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)S(=O)(=O)C1=CC=C2C(CNC2=C1)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 60 mg | |
YIELD: CALCULATEDPERCENTYIELD | 54.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |